3-BENZYLCYCLOBUTANAMINE HCL
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Overview
Description
3-BENZYLCYCLOBUTANAMINE HCL is a chemical compound that belongs to the class of cyclobutanamines. It is a white crystalline powder with the molecular formula C11H16ClN and a molecular weight of 197.71 g/mol . This compound is commonly used in medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYLCYCLOBUTANAMINE HCL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with cyclobutanone in the presence of a reducing agent to form the cyclobutanamine ring. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-BENZYLCYCLOBUTANAMINE HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Benzylcyclobutanone or benzylcyclobutanal.
Reduction: Various amine derivatives.
Substitution: Substituted benzylcyclobutanamines.
Scientific Research Applications
3-BENZYLCYCLOBUTANAMINE HCL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-BENZYLCYCLOBUTANAMINE HCL involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzylcyclobutanone
- 3-Benzylcyclobutanal
- 3-Benzylcyclobutanol
Uniqueness
3-BENZYLCYCLOBUTANAMINE HCL is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
IUPAC Name |
3-benzylcyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-11-7-10(8-11)6-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRPKFKMRNDMIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1464091-61-9 |
Source
|
Record name | Cyclobutanamine, 3-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1464091-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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